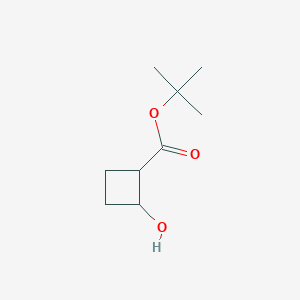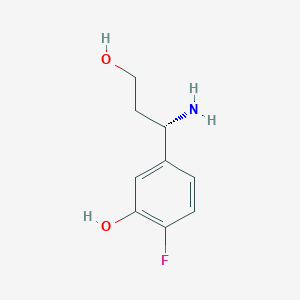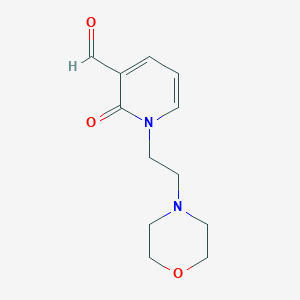
1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a morpholinoethyl group attached to a dihydropyridine ring with an aldehyde functional group. Its distinct chemical properties make it a valuable subject for various scientific studies and industrial applications.
Métodos De Preparación
The synthesis of 1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves multiple steps, starting with the preparation of the dihydropyridine core. One common method involves the condensation of ethyl acetoacetate with an appropriate aldehyde in the presence of ammonium acetate, followed by the introduction of the morpholinoethyl group through nucleophilic substitution. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to accelerate the reaction.
Análisis De Reacciones Químicas
1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The morpholinoethyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(2-Morpholinoethyl)-3-methylbenzimidazolium chloride: Known for its anticancer properties.
2-Morpholinoethyl-substituted N-heterocyclic carbene (NHC) complexes: Used in catalysis and as antimicrobial agents. The uniqueness of this compound lies in its versatile reactivity and potential for diverse applications in scientific research and industry.
Propiedades
Fórmula molecular |
C12H16N2O3 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
1-(2-morpholin-4-ylethyl)-2-oxopyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H16N2O3/c15-10-11-2-1-3-14(12(11)16)5-4-13-6-8-17-9-7-13/h1-3,10H,4-9H2 |
Clave InChI |
VWYQJZALOYVYRS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCN2C=CC=C(C2=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


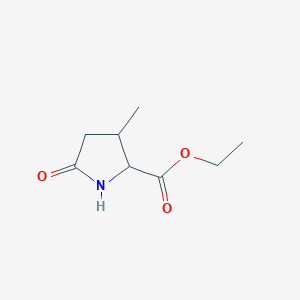

![N,N,2-trimethyl-5-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide](/img/structure/B12976163.png)
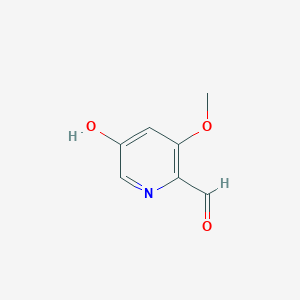
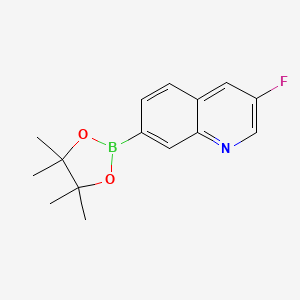


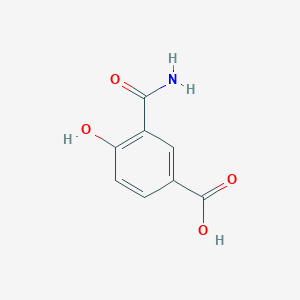
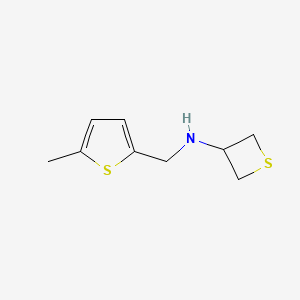


![5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12976239.png)
